Mt KARI-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mt KARI-IN-5, also known as compound 6c, is a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This enzyme is crucial in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for anti-tuberculosis drug development. This compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 μM and low cytotoxicity (HEK IC50 > 64 μg/mL) .
准备方法
The synthesis of Mt KARI-IN-5 involves the development of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues. The synthetic route includes the reaction of 4-methoxyphenyl isocyanate with 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine under specific conditions to yield the desired compound . Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods.
化学反应分析
Mt KARI-IN-5 undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Mt KARI-IN-5 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of ketol-acid reductoisomerase in Mycobacterium tuberculosis.
Biology: It helps in understanding the role of branched-chain amino acid biosynthesis in bacterial growth and survival.
Medicine: this compound is a potential lead compound for developing new anti-tuberculosis drugs, especially against drug-resistant strains.
Industry: The compound’s low cytotoxicity makes it a candidate for further development in pharmaceutical industries .
作用机制
Mt KARI-IN-5 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth. By binding to the active site of KARI, this compound prevents the enzyme from catalyzing the conversion of 2-acetolactate to 2,3-dihydroxy-3-alkylbutyrate, thereby disrupting the biosynthesis pathway and inhibiting bacterial growth .
相似化合物的比较
Mt KARI-IN-5 is compared with other ketol-acid reductoisomerase inhibitors, such as compounds 14 and 16, which have inhibitory constant values of 3.71 μM and 3.06 μM, respectively . These compounds also show inhibitory activity against Mycobacterium tuberculosis but differ in their binding affinities and cytotoxicity profiles. This compound is unique due to its specific structure, which includes a 5-nitrothiophen-2-yl group and a 1,3,4-thiadiazol-2-yl moiety, contributing to its potent inhibitory activity and low cytotoxicity .
属性
分子式 |
C14H10N4O5S3 |
---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
4-acetyl-N-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17) |
InChI 键 |
WFMFLZBQKIAQEH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。